molecular formula C23H19N7O2S B2912300 4-methyl-3-[(4-nitrobenzyl)sulfanyl]-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole CAS No. 477709-32-3

4-methyl-3-[(4-nitrobenzyl)sulfanyl]-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole

Cat. No.: B2912300
CAS No.: 477709-32-3
M. Wt: 457.51
InChI Key: UPHWYCZDTYOWOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-[(4-nitrobenzyl)sulfanyl]-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole is a heterocyclic compound featuring a triazole core substituted with a 4-nitrobenzylsulfanyl group, a methyl group, and a pyrazole-pyrrole-phenyl hybrid moiety. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological applications. The pyrazole-pyrrole unit may contribute to aromatic stacking interactions, which are critical in ligand-receptor binding .

Properties

IUPAC Name

4-methyl-3-[(4-nitrophenyl)methylsulfanyl]-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N7O2S/c1-27-21(25-26-23(27)33-16-17-9-11-19(12-10-17)30(31)32)20-15-24-29(18-7-3-2-4-8-18)22(20)28-13-5-6-14-28/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHWYCZDTYOWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=C(N(N=C3)C4=CC=CC=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-3-[(4-nitrobenzyl)sulfanyl]-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole (CAS Number: 477709-32-3) is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and reviews.

Chemical Structure and Properties

The molecular formula of the compound is C23H19N7O2SC_{23}H_{19}N_7O_2S with a molecular weight of 457.51 g/mol. The structural features include a triazole ring, a pyrrole moiety, and a nitrobenzyl sulfanyl group, which contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound can be classified into several categories:

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. Research highlights that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. For instance:

  • Mechanism : The compound may exert its anticancer effects through the induction of oxidative stress and modulation of signaling pathways associated with cell proliferation and apoptosis.
  • Case Study : A study evaluating the cytotoxic effects of related pyrazole derivatives reported promising results against various cancer cell lines, suggesting potential for further development in oncology .

Antimicrobial Properties

Triazoles are known for their antimicrobial activities. The specific compound has shown potential against various bacterial strains:

  • Activity : It may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Research Findings : Compounds in this class have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Triazole derivatives have been studied for their anti-inflammatory properties:

  • Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines or modulate inflammatory pathways.
  • Evidence : Studies have shown that related compounds can reduce inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis, oxidative stress
AntimicrobialInhibition of cell wall synthesis
Anti-inflammatoryModulation of cytokine production

Comparison with Similar Compounds

Fluorobenzylsulfanyl Derivative

Compound : 3-[(4-Fluorobenzyl)sulfanyl]-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole (CAS 477709-31-2)

  • Molecular Formula : C₂₃H₁₉FN₆S
  • Key Differences : Replaces the nitro group with fluorine.
  • Impact : Fluorine’s smaller atomic radius and electronegativity reduce steric hindrance and alter electronic properties. This substitution may enhance metabolic stability compared to the nitro analogue but could decrease binding affinity due to weaker electron-withdrawing effects .

Trifluoromethylbenzylsulfanyl Derivative

Compound : 3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole (CAS MFCD03473887)

  • Molecular Formula : C₂₃H₁₈ClF₃N₄S
  • Key Differences : Introduces a trifluoromethyl group and chlorophenyl substituent.
  • However, the bulky substituent may reduce solubility in aqueous environments .

Pyridine-Substituted Triazole

Compound : 4-{5-[(4-Nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine

  • Key Differences : Replaces the pyrazole-pyrrole moiety with pyridine.
  • This modification may improve solubility but reduce hydrophobic binding .

Pharmacological and Physicochemical Properties

Electronic and Steric Profiles

  • Nitro Group (Target Compound) : Strong electron-withdrawing effect stabilizes the triazole ring but may increase metabolic liabilities (e.g., nitro-reduction).
  • Fluorine (Fluorobenzyl Analogue) : Balances electronegativity with minimal metabolic interference, often preferred in drug design .
  • Trifluoromethyl Group : Enhances lipophilicity and resistance to oxidative metabolism but may introduce steric clashes in binding pockets .

Solubility and Bioavailability

  • Pyridine Derivative : Increased polarity from pyridine improves aqueous solubility, favoring pharmacokinetic profiles .

Binding Affinity and Selectivity

  • Target Compound : The pyrazole-pyrrole unit facilitates π-π stacking with aromatic residues in enzymes or receptors, as seen in related pyrazoline analgesics .

ADME Profiles

  • Trifluoromethyl Derivative : Improved metabolic stability due to fluorine’s inertness, though higher logP values may increase off-target binding .

Q & A

Q. Advanced

  • Directed metalation : Use directing groups (e.g., sulfonamide in ) to control substitution at the triazole N1 or N2 positions. Copper(I) catalysts enhance selectivity in cross-coupling reactions .
  • Protection-deprotection : Temporarily block reactive sites (e.g., pyrrole NH with tert-butoxycarbonyl (Boc)) before introducing the 4-nitrobenzylsulfanyl group .
  • Computational guidance : DFT calculations predict electrophilic/nucleophilic regions. For example, the C5 position of triazole is more reactive due to electron-withdrawing effects from the nitro group .

How do substituents on the pyrazole and triazole rings modulate biological activity?

Q. Advanced

  • Electron-withdrawing groups (EWGs) : The 4-nitrobenzylsulfanyl group enhances electrophilicity, improving binding to cysteine residues in target enzymes (e.g., kinases). Compare with methylsulfanyl analogs in , which show reduced inhibition .
  • Steric effects : Bulky pyrrole substituents at the pyrazole C5 position (e.g., 1H-pyrrol-1-yl vs. phenyl) alter binding pocket accessibility. Molecular docking studies (e.g., AutoDock Vina) quantify steric clashes .
  • Hydrogen bonding : The triazole N4 atom acts as a hydrogen bond acceptor. Replace nitro with methoxy to assess donor/acceptor balance in solubility assays .

What analytical techniques are critical for assessing compound stability under physiological conditions?

Q. Basic

  • HPLC-DAD/MS : Monitor degradation products in simulated gastric fluid (pH 2.0) or phosphate buffer (pH 7.4) over 24 hours. Look for sulfoxide formation from oxidation of the sulfanyl group .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C suggests suitability for lyophilization) .
  • 1H-NMR kinetics : Track proton exchange in D2O to identify hydrolytically labile groups (e.g., ester or amide linkages in analogs) .

How can computational methods guide the design of analogs with improved pharmacokinetics?

Q. Advanced

  • ADME prediction : Use SwissADME or QikProp to optimize logP (target 2–4) and polar surface area (<140 Ų) for blood-brain barrier penetration .
  • Metabolism prediction : CypReact identifies likely CYP3A4-mediated oxidation sites (e.g., benzyl C-H bonds). Fluorine substitution at para positions reduces metabolic clearance .
  • Free energy perturbation (FEP) : Quantify binding affinity changes when replacing nitro with cyano or trifluoromethyl groups .

What strategies mitigate low yields in the final cyclization step?

Q. Advanced

  • Solvent optimization : Switch from THF to DMF for better solubility of intermediates (e.g., reports 61% yield in THF; DMF may improve to >75%) .
  • Catalyst screening : Test Pd(OAc)₂/XPhos for Suzuki couplings instead of Cu(I), which may reduce side reactions with sulfur-containing groups .
  • Microwave-assisted synthesis : Reduce reaction time from 16 hours to 30 minutes at 120°C, minimizing thermal degradation of nitro groups .

How to validate target engagement in cellular assays?

Q. Advanced

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein melting temperature shifts in lysates treated with 10 µM compound .
  • Click-chemistry probes : Introduce an alkyne handle at the triazole C3 position for bioorthogonal labeling with azide-fluorophores in live-cell imaging .
  • Knockdown/rescue : Use siRNA to silence putative targets (e.g., kinases) and assess rescue of phenotype upon compound treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.